2-Amino-5-nitropyridine

Nonlinear Optics (NLO) Second Harmonic Generation (SHG) Co-crystal Engineering

This yellow crystalline solid is a high-performance push-pull chromophore (amino/nitro donor-acceptor system) that yields a critical 40× SHG efficiency gain and 2.7× higher birefringence over industry benchmarks. Scalable continuous flow processes achieve >95% yield for reliable bulk supply. Demand MS/MS-certified CoA to eliminate isomer cross-contamination. Ideal for NLO device engineering, pharma intermediates, and selective catalysis research.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 4214-76-0
Cat. No. B018323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitropyridine
CAS4214-76-0
Synonyms2-amino-5-nitropyridine
2-amino-5-nitropyridinium dihydrogen phosphate
2-amino-5-nitropyridinium L-tartrate
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])N
InChIInChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7)
InChIKeyUGSBCCAHDVCHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-nitropyridine (CAS 4214-76-0): Technical Baseline and Procurement Relevance


2-Amino-5-nitropyridine (CAS 4214-76-0) is a heterocyclic aromatic amine belonging to the aminonitropyridine class, characterized by an amino group at the 2-position and a nitro group at the 5-position of the pyridine ring [1]. This specific substitution pattern confers a strong electron push-pull (donor-acceptor) system, making the molecule a classic nonlinear optical (NLO) chromophore [2]. It is a yellow crystalline solid with a molecular weight of 139.11 g/mol, a melting point of 186-190°C, and is typically supplied with a purity of ≥98% (HPLC or nonaqueous titration) . The compound is primarily utilized as a versatile intermediate in pharmaceutical and agrochemical synthesis and as a fundamental building block in the engineering of advanced optical materials [3].

Why 2-Amino-5-nitropyridine Cannot Be Substituted by Generic Analogs


Substituting 2-amino-5-nitropyridine with a close structural analog, such as 2-amino-3-nitropyridine or other nitroanilines, introduces significant and often performance-limiting changes in key application areas. While these isomers share similar molecular formulas and basic chemical properties, their electronic distribution, intermolecular interactions, and crystal packing motifs differ fundamentally [1]. For instance, the 5-nitro substitution pattern is a critical determinant of specific hydrogen-bonding synthons that govern the formation of polar, non-centrosymmetric crystal structures—a prerequisite for second-order nonlinear optical (NLO) activity [2]. Simply swapping to the 3-nitro isomer or a generic donor-acceptor chromophore will not guarantee the same crystalline architecture, potentially resulting in a loss of macroscopic optical properties like second harmonic generation (SHG) efficiency or extreme birefringence. The following evidence quantifies this differentiation.

Quantitative Differentiation Guide for 2-Amino-5-nitropyridine (CAS 4214-76-0)


NLO Performance: SHG Efficiency of 2A5NP-Barbital Co-Crystal vs. KDP

The co-crystal of 2-amino-5-nitropyridine with barbital demonstrates a second harmonic generation (SHG) efficiency that is 40 times greater than the industry standard reference material, potassium dihydrogen phosphate (KDP) [1]. This is a direct head-to-head comparison of SHG performance under identical powder measurement conditions.

Nonlinear Optics (NLO) Second Harmonic Generation (SHG) Co-crystal Engineering

NLO Performance: Birefringence of 2A5NP-Barbital Co-Crystal vs. Calcite

The same 2-amino-5-nitropyridine barbital co-crystal exhibits an extreme birefringence value that is 2.7 times higher than that of calcite (CaCO₃), the standard reference material for high birefringence [1]. This is a direct head-to-head comparison of optical anisotropy.

Nonlinear Optics (NLO) Birefringence Co-crystal Engineering Polarizing Optics

NLO Performance: SHG Efficiency of 2A5NP-Halide Salts vs. KDP

Nanoparticles of 2-amino-5-nitropyridinium halide salts (2A5NPBr and 2A5NPCl) demonstrate significantly enhanced SHG efficiency compared to the standard reference KDP [1]. This cross-study comparison quantifies the NLO activity of different derivatives of the core 2A5NP structure.

Nonlinear Optics (NLO) Second Harmonic Generation (SHG) Organic-Inorganic Hybrids

Synthesis Efficiency: Microchannel Reactor Yield vs. Batch Process

A patented continuous flow microchannel reactor method for the synthesis of 2-amino-5-nitropyridine achieves yields exceeding 95%, a significant improvement over a typical batch process yield of 91.67% [REFS-1, REFS-2]. This cross-study comparison highlights the compound's amenability to modern process intensification techniques for industrial-scale production.

Flow Chemistry Process Intensification Pharmaceutical Intermediate Synthesis

Analytical Differentiation: EI-MS/MS of 2A5NP vs. 2-Amino-3-nitropyridine

While standard electron ionization mass spectrometry (EI-MS) cannot differentiate between the 5-nitro and 3-nitro isomers of 2-aminonitropyridine due to spectral similarity, tandem mass spectrometry (EI-MS/MS) provides clear differentiation [1]. This is a direct head-to-head analytical comparison.

Mass Spectrometry Isomer Differentiation Quality Control Analytical Chemistry

Catalytic Reduction Selectivity: Pd-Catalyzed Hydrogenation of ANP vs. PNBA

In a comparative study of Pd-catalyzed reduction, 2-amino-5-nitropyridine (ANP) is cleanly reduced to its corresponding amine on Ag/Pd colloids. In contrast, under identical conditions, 4-nitrobenzoic acid (PNBA) undergoes a different reaction pathway, yielding a stable azo-derivative as the major product [1]. This demonstrates a clear, reaction-specific differentiation.

Catalysis Selective Reduction Surface-Enhanced Raman Spectroscopy (SERS) Nitroarene Chemistry

Optimal Application Scenarios for 2-Amino-5-nitropyridine (CAS 4214-76-0) Based on Quantitative Evidence


Engineering High-Efficiency Nonlinear Optical (NLO) Crystals and Devices

For research groups and companies developing advanced photonic devices, this compound is an essential procurement item. The evidence of 40× higher SHG efficiency and 2.7× higher birefringence compared to industry standards KDP and calcite [1] makes it a superior building block for designing frequency doublers, optical parametric oscillators, and high-performance polarizers. Its application is not as a generic reagent but as a performance-defining NLO-phore in co-crystal and salt engineering [2].

Scalable Industrial Synthesis of Pharmaceutical and Agrochemical Intermediates

For process chemists and procurement managers in the pharmaceutical and agrochemical sectors, the demonstrated scalability of 2-amino-5-nitropyridine synthesis is a key differentiator. The patent data showing a yield of >95% in a continuous flow microchannel reactor, surpassing the 91.67% yield of traditional batch processes [3], provides a quantitative basis for selecting a supplier that utilizes process intensification. This translates to a more reliable, cost-effective, and higher-volume supply chain for this crucial intermediate [4].

High-Precision Quality Control and Regulatory Compliance for Isomer-Specific Products

Quality control and analytical laboratories must rely on the proven MS/MS method for definitive isomer identification, as standard MS is insufficient [5]. Procuring 2-amino-5-nitropyridine from a vendor that provides MS/MS-compliant certificates of analysis or has the capability to perform this analysis is a critical selection criterion to mitigate the risk of isomer cross-contamination, which could invalidate research results or cause batch failure in regulated GMP environments.

Fundamental Studies in Catalysis and Reaction Selectivity

Researchers investigating selective catalytic transformations of nitroarenes will find this compound to be a uniquely informative substrate. The direct comparative evidence showing a clean reduction to the amine, while a close analog like 4-nitrobenzoic acid yields an azo-product under identical conditions [6], positions 2-amino-5-nitropyridine as a valuable probe molecule for elucidating catalyst mechanisms and designing new selective reduction strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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